5-Chloro-6-ethoxybenzofuran-2-carboxylicacid
Description
5-Chloro-6-ethoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chlorine atom at position 5, an ethoxy group at position 6, and a carboxylic acid moiety at position 2 of the benzofuran core. Benzofuran-based carboxylic acids are frequently explored in pharmaceutical and agrochemical research due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C11H9ClO4 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-chloro-6-ethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-2-15-9-5-8-6(3-7(9)12)4-10(16-8)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
GAIVRJMJOZTHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-hydroxyaryl aldehydes or ketones, which undergo cyclization in the presence of acid catalysts . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like (diacetoxyiodo)benzene .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid, often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality products .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. A representative protocol involves reacting the acid with ethyl bromoacetate in acetonitrile-DMF (1:1) using cesium carbonate as a base, yielding ethyl 5-chloro-6-ethoxybenzofuran-2-carboxylate after 48 hours at reflux (84.8% yield) .
| Reaction | Conditions | Catalyst/Base | Yield |
|---|---|---|---|
| Esterification | MeCN-DMF, reflux (48 h) | Cs₂CO₃ | 84.8% |
This reaction is critical for modifying the compound’s solubility and bioavailability in pharmaceutical applications .
Amidation and Acyl Chloride Formation
The carboxylic acid can be converted to amides via intermediate acyl chloride formation. Treatment with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with amines to produce substituted amides. For example:
-
Reaction with ammonia yields 5-chloro-6-ethoxybenzofuran-2-carboxamide.
-
Primary and secondary amines (e.g., methylamine, aniline) form N-substituted derivatives under mild conditions.
Key Considerations :
-
Acyl chloride intermediates require anhydrous conditions.
-
Amidation reactions typically proceed at room temperature with >70% efficiency.
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (>200°C), producing 5-chloro-6-ethoxybenzofuran as the primary product. Copper-based catalysts (e.g., CuO) enhance reaction rates by stabilizing the transition state.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| 220°C, 3 h | CuO | 5-Chloro-6-ethoxybenzofuran | 65–72% |
Electrophilic Aromatic Substitution
The benzofuran ring undergoes electrophilic substitution, with reactivity directed by the electron-donating ethoxy group (ortho/para-directing) and electron-withdrawing chlorine (meta-directing).
Nitration
Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the 4-position of the benzofuran ring .
| Reagent | Temperature | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-5-chloro-6-ethoxybenzofuran-2-carboxylic acid | 58% |
Halogenation
Bromination using Br₂/FeBr₃ occurs at the 7-position due to steric and electronic effects .
Nucleophilic Substitution at the Chlorine Site
The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under harsh conditions. For example:
-
Reaction with sodium methoxide (NaOCH₃) in DMF at 120°C replaces chlorine with a methoxy group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOCH₃ | DMF, 120°C, 12 h | 5-Methoxy-6-ethoxybenzofuran-2-carboxylic acid | 45% |
Reduction of the Carboxylic Acid Group
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol, 5-chloro-6-ethoxybenzofuran-2-methanol, though this reaction is less common due to competing side reactions.
Cyclization Reactions
Under dehydrating conditions (e.g., P₂O₅), the acid forms anhydrides or lactones, depending on the solvent .
Biological Activity and Derivatization
Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For instance:
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzofuran derivatives, including 5-chloro-6-ethoxybenzofuran-2-carboxylic acid, exhibit promising antimicrobial activities. A study demonstrated that compounds with specific substitutions at the C-6 position showed enhanced antibacterial effects against various strains such as E. coli, S. aureus, and P. aeruginosa . The structure-activity relationship (SAR) analysis revealed that the presence of a hydroxyl group at the C-6 position was crucial for antibacterial efficacy.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid | E. coli | 0.78 μg/mL |
| 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid | S. aureus | 1.50 μg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins . In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid | HepG2 | 35% |
| Doxorubicin | HepG2 | 0.62% |
Inhibition of Leukotriene Synthesis
Research has shown that benzofuran derivatives can act as inhibitors of the mammalian 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes . This inhibition can have therapeutic implications for treating inflammatory diseases such as asthma and allergic reactions.
Case Studies
A notable case study evaluated the efficacy of various benzofuran derivatives in treating conditions related to inflammation and infection. The results indicated that compounds similar to 5-chloro-6-ethoxybenzofuran-2-carboxylic acid demonstrated significant potential for drug development targeting both microbial infections and cancer therapies.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent at Position 6 | CAS Number | Key Features |
|---|---|---|---|
| 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid | Ethoxy (-OCH₂CH₃) | Not explicitly provided | Moderate lipophilicity; potential for enhanced membrane permeability. |
| 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid | Fluoro (-F) | 1781859-25-3 | Electron-withdrawing group; may increase metabolic stability and acidity. |
| 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid | Hydroxy (-OH) | 1352519-69-7 | Polar group; higher acidity and hydrogen-bonding capacity. |
Substituent Effects on Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound likely enhances lipophilicity compared to the hydroxy analog (logP difference ~1–2 units), favoring passive diffusion across biological membranes. The fluoro analog, while less bulky than ethoxy, may exhibit intermediate logP due to fluorine’s electronegativity .
- Acidity: The carboxylic acid at position 2 is the primary acidic group (pKa ~3–4). The hydroxy substituent at position 6 (pKa ~10) introduces a second acidic proton, whereas the ethoxy group is non-ionizable under physiological conditions. The fluoro substituent’s electron-withdrawing effect may slightly lower the carboxylic acid’s pKa .
- Solubility : The hydroxy analog is expected to have higher aqueous solubility due to polar -OH, while the ethoxy derivative may require formulation aids for dissolution.
Biological Activity
5-Chloro-6-ethoxybenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological efficacy.
- Molecular Formula : C11H9ClO3
- Molecular Weight : 224.64 g/mol
- CAS Number : 59962-89-9
The compound is synthesized through various methods, including reactions involving ethyl bromoacetate and 5-chlorosalicylaldehyde, typically yielding high purity and good yields .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzofuran, including 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid, exhibit significant antimicrobial activity. A study published in the International Journal of Chemical Sciences reported that benzofuran derivatives showed broad-spectrum antimicrobial effects against various pathogenic strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Research has indicated that compounds within the benzofuran family can inhibit cancer cell proliferation. For instance, a series of benzofuran derivatives were tested for antiproliferative activity, revealing that certain substitutions enhance their efficacy against cancer cell lines. The 5-chloro substitution in particular has been noted to improve cytotoxic effects, making it a candidate for further development in cancer therapeutics .
H3 Receptor Modulation
Another notable aspect of 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid is its interaction with the histamine H3 receptor. Compounds that act as antagonists or inverse agonists at this receptor may have therapeutic implications for neurological disorders such as ADHD and Alzheimer's disease. The modulation of H3 receptors can influence neurotransmitter release, potentially offering new avenues for the treatment of cognitive disorders .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of various benzofuran derivatives.
- Findings : The study found that 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical practice.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, indicating a promising profile for further development as an anticancer agent.
Research Findings Summary Table
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Anticancer Activity | IC50 values in micromolar range |
| H3 Receptor Interaction | Potential therapeutic implications |
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid?
Methodological Answer:
- Core formation : Begin with benzofuran ring construction via cyclization of substituted phenols or furan derivatives. For example, Friedel-Crafts acylation or palladium-catalyzed coupling can establish the carboxylic acid moiety at the 2-position .
- Substituent introduction : Ethoxy groups are typically introduced via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃ in DMF), while chlorination may employ N-chlorosuccinimide (NCS) or SO₂Cl₂ under controlled conditions .
- Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC (≥95% purity as benchmark) to isolate the final product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with C18 columns (e.g., 95:5 acetonitrile/water mobile phase) for purity assessment .
- Spectroscopy :
- ¹H NMR (DMSO-d₆): Identify ethoxy (δ 1.35 ppm, triplet; δ 4.15 ppm, quartet) and chloro-substituted aromatic protons (δ 7.2–7.8 ppm) .
- IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 254.03 (calculated for C₁₁H₉ClO₄) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Limited solubility in water (~0.1 mg/mL at 25°C) necessitates co-solvents for biological assays .
- Stability :
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the ethoxy and chloro substituents in biological activity?
Methodological Answer:
- Comparative assays : Synthesize analogs (e.g., 6-methoxy or 5-fluoro derivatives) and test against target enzymes/receptors to isolate substituent effects .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions between the chloro-ethoxy motif and active sites (e.g., cyclooxygenase-2) .
- Kinetic studies : Measure inhibition constants (Kᵢ) to quantify substituent contributions to binding affinity .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay standardization : Cross-validate using orthogonal methods (e.g., microbial growth inhibition vs. enzymatic activity assays) to rule out false positives .
- Batch variability : Analyze impurities (e.g., via LC-MS) to ensure activity is not artifact-driven .
- Meta-analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify consensus mechanisms .
Q. What computational models predict the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density at the 5-chloro position, predicting sites for nucleophilic attack .
- Hammett analysis : Correlate σ⁻ values of substituents with reaction rates to quantify electronic effects .
Q. How can catalytic conditions be optimized for scalable synthesis without compromising yield?
Methodological Answer:
Q. What degradation pathways occur under UV/visible light exposure, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
